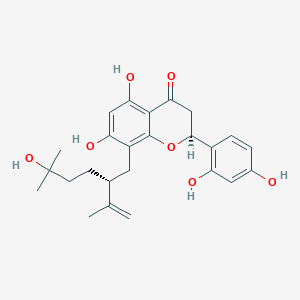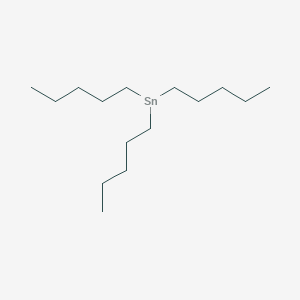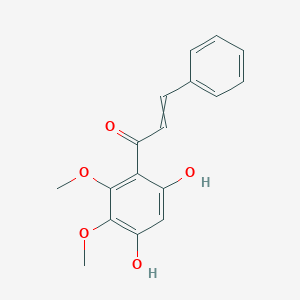
1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylprop-2-en-1-one backbone with hydroxyl and methoxy substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the reaction of 4,6-dihydroxy-2,3-dimethoxybenzaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as potassium hydroxide in an ethanol solvent, followed by purification through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylprop-2-en-1-one derivatives.
Scientific Research Applications
1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and microbial growth inhibition.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(4,6-Dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. Similar compounds include:
- 1-(4-Hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one
- 1-(3,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one
- 1-(4,6-Dihydroxyphenyl)-3-phenylprop-2-en-1-one
These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
54299-54-6 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-(4,6-dihydroxy-2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-16-14(20)10-13(19)15(17(16)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 |
InChI Key |
GNVZCZIPKFBAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)C(=O)C=CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


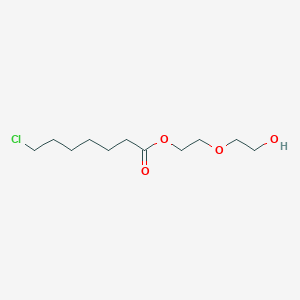
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
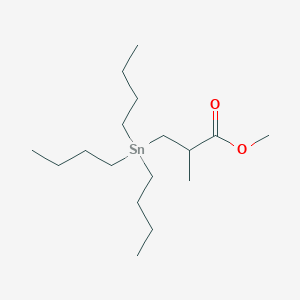
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
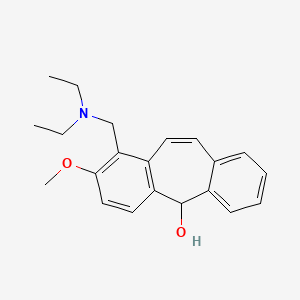
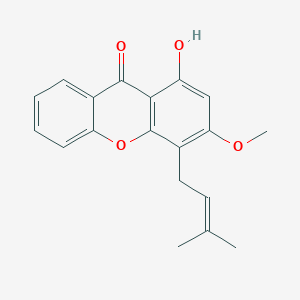
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
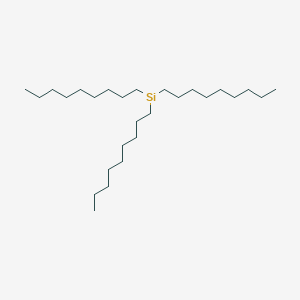
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
